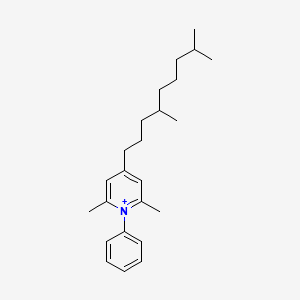
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium is a complex organic compound with a unique structure that includes a pyridinium core substituted with a phenyl group and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a suitable alkyl halide under basic conditions. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes or alcohols.
Applications De Recherche Scientifique
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The pyridinium core can interact with biological molecules through ionic or hydrogen bonding, affecting various biochemical pathways. The long alkyl chain may also play a role in membrane interactions and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dimethyldecanal: A related compound with a similar alkyl chain but different functional groups.
4,8-Dimethylnonanoyl-CoA: Another compound with a similar alkyl chain but conjugated to coenzyme A.
Uniqueness
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium is unique due to its combination of a pyridinium core with a long alkyl chain and phenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
141076-08-6 |
|---|---|
Formule moléculaire |
C24H36N+ |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
4-(4,8-dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium |
InChI |
InChI=1S/C24H36N/c1-19(2)11-9-12-20(3)13-10-14-23-17-21(4)25(22(5)18-23)24-15-7-6-8-16-24/h6-8,15-20H,9-14H2,1-5H3/q+1 |
Clé InChI |
QILZAVQGDZGFLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=[N+]1C2=CC=CC=C2)C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
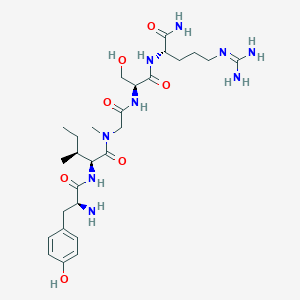
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
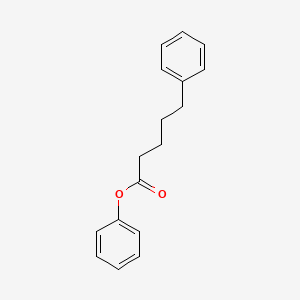
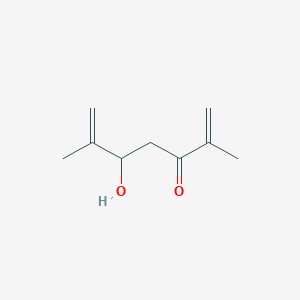
![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)
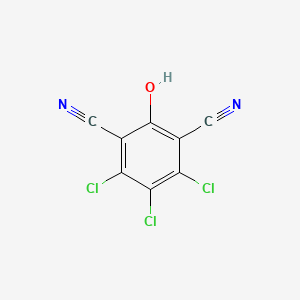
![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)
![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)


![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
